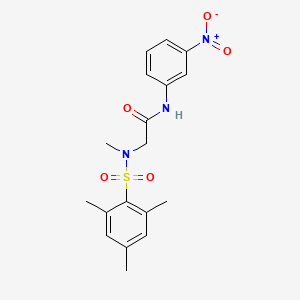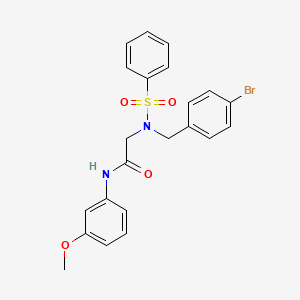
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide
Vue d'ensemble
Description
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide, also known as MSMA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea herbicides and has been used as a selective herbicide for controlling weeds in various crops. In recent years, MSMA has gained attention for its potential use in the treatment of cancer and other diseases due to its unique chemical properties and mechanism of action.
Mécanisme D'action
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide works by inhibiting the activity of carbonic anhydrase IX (CAIX). CAIX is an enzyme that plays a critical role in regulating the pH of cancer cells. Cancer cells have a higher metabolic rate than normal cells, which leads to an increase in acidity. CAIX helps to regulate this acidity by converting carbon dioxide to bicarbonate, which neutralizes the acid. By inhibiting CAIX, this compound can disrupt this process and cause the cancer cells to become more acidic, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide in lab experiments is its selectivity for CAIX. This allows researchers to specifically target cancer cells without affecting normal cells. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, there are also limitations to using this compound. It can be toxic at high doses and may have off-target effects on other enzymes. Additionally, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide. One area of interest is the development of new derivatives of this compound that may have improved selectivity and potency. Another area of interest is the use of this compound in combination with other drugs to enhance its anti-cancer effects. Additionally, there is interest in exploring the potential use of this compound in other diseases such as Alzheimer's disease and diabetes. Overall, this compound has shown great promise as a potential therapeutic agent and is an area of active research.
Applications De Recherche Scientifique
N~2~-(mesitylsulfonyl)-N~2~-methyl-N~1~-(3-nitrophenyl)glycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. This compound works by targeting a specific enzyme called carbonic anhydrase IX (CAIX) which is overexpressed in many cancer cells. By inhibiting CAIX, this compound can prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
2-[methyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-8-13(2)18(14(3)9-12)27(25,26)20(4)11-17(22)19-15-6-5-7-16(10-15)21(23)24/h5-10H,11H2,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGKYCDEGCDSEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551616.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B3551623.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B3551631.png)

![2-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551639.png)
![2-{[N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3551642.png)

![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551654.png)
![N-(2,4-difluorophenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3551659.png)
![N-(4-bromo-2-ethyl-6-methylphenyl)-2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551670.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B3551689.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3551700.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3551701.png)
